N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide
Description
N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound characterized by a thiazole core substituted with a 2,4-dimethylphenyl group at the 4-position and a tosylpropanamide moiety at the 2-position. Its structural complexity suggests utility in targeting enzymes or receptors, though specific applications require further validation .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-7-17(8-5-14)28(25,26)11-10-20(24)23-21-22-19(13-27-21)18-9-6-15(2)12-16(18)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBRFDZUDOIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves multiple steps. One common synthetic route starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This intermediate then undergoes a Hantzsch thiazole synthesis by reacting with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine . The final step involves the reaction of this intermediate with tosyl chloride and propanamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with enhanced biological activity.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is characterized by its thiazole ring structure, which contributes to its biological activity. The compound acts primarily as a cell-permeable inhibitor of the Nek2 and Hec1 enzymes, which are crucial in regulating the cell cycle and mitosis. By inhibiting these enzymes, the compound effectively reduces the overall levels of Nek2 protein in cells, impacting cellular proliferation and survival pathways .
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent targeting specific enzymes involved in disease processes. Its ability to inhibit Nek2 and Hec1 suggests that it could play a role in cancer therapy, particularly in tumors where these proteins are overexpressed.
Biochemical Research
In biochemical studies, this compound serves as a valuable intermediate for synthesizing more complex molecules. Researchers utilize it to explore reaction mechanisms and structure-activity relationships within thiazole derivatives .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has been shown to exhibit significant antibacterial activity against multidrug-resistant pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated that this compound demonstrated potent activity against multidrug-resistant strains, suggesting its potential as an alternative treatment option .
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a significant reduction in cell viability at concentrations above 10 µM. This finding underscores its potential in cancer therapeutics .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent targeting Nek2 and Hec1 enzymes |
| Biochemical Research | Intermediate for synthesizing complex molecules; studying reaction mechanisms |
| Antimicrobial Activity | Significant efficacy against multidrug-resistant bacteria |
| Cytotoxicity | Reduction of cell viability in cancer cell lines |
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and its substituents play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The compound may exert its effects through various pathways, including the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other thiazole- and sulfonamide-containing derivatives. Below is a comparative analysis based on substituent variations, synthetic pathways, and inferred biological activities.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Tosylpropanamide versus sulfonamide (Sulfentrazone): Tosyl groups may confer greater steric hindrance, affecting binding affinity to target proteins .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step reactions, analogous to the reductive cyclization methods described for thiadiazocin-thiazole hybrids (e.g., lead-mediated reduction in mixed solvent systems) . This contrasts with simpler amidation pathways for benzamide derivatives like EtoBenzanid .
Biological Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-tosylpropanamide is a thiazole derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O4S, with a molecular weight of approximately 342.45 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a tosyl group that enhances its reactivity and solubility in various solvents.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : The compound shows significant antibacterial and antifungal properties. Research indicates that thiazole derivatives are often effective against a variety of pathogens due to their ability to inhibit microbial growth through interference with cellular processes.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Antitumor Potential : Some thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. This compound could potentially be explored for its anticancer properties in future studies.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The thiazole ring may interact with enzymes or proteins, leading to the inhibition of their activity. Such interactions can disrupt various biological pathways associated with inflammation and microbial resistance.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide | Contains acetyl group | Antimicrobial potential | Acetylation alters reactivity |
| N-[4-(2,5-dimethoxyphenyl)-5-methylthiazol-2-yl]acetamide | Dimethoxy substitution | Potential anticancer properties | Methoxy groups enhance solubility |
| N,N-Dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline | Piperazine moiety | Diverse pharmacological profiles | Piperazine enhances bioavailability |
This comparison illustrates that while these compounds share certain structural motifs (like thiazole rings), their unique substitutions lead to different properties and potential applications in medicinal chemistry.
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
- Cytotoxicity Against Cancer Cells : Research exploring the cytotoxic effects of thiazole derivatives on cancer cell lines showed promising results for compounds with similar structures. These studies indicated that the presence of specific functional groups could enhance the compound's ability to induce apoptosis in cancer cells.
- Inflammatory Response Modulation : Investigations into the anti-inflammatory effects of thiazole derivatives revealed that certain compounds could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests a potential therapeutic application for this compound in managing inflammatory diseases.
Q & A
Q. What crystallographic techniques determine the 3D conformation, and how do structural features correlate with activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
